Boc-N-Me-Orn(Fmoc)-OH
Overview
Description
Boc-N-Me-Orn(Fmoc)-OH is a derivative of ornithine, an amino acid that plays a role in the urea cycle. This compound is characterized by the presence of two protective groups: the tert-butoxycarbonyl (Boc) group at the alpha position and the fluorenylmethyloxycarbonyl (Fmoc) group at the delta position. Additionally, it has a methyl group attached to the alpha nitrogen. These modifications make it a valuable intermediate in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Orn(Fmoc)-OH typically involves multiple steps:
Protection of the Alpha Amino Group: The alpha amino group of ornithine is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Delta Amino Group: The delta amino group is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting the intermediate with Fmoc chloride in the presence of a base like sodium carbonate.
Methylation of the Alpha Nitrogen: The final step involves the methylation of the alpha nitrogen. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-N-Me-Orn(Fmoc)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protective groups under acidic and basic conditions, respectively.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amino groups.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Boc group can be removed using trifluoroacetic acid (TFA), while the Fmoc group can be removed using piperidine.
Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH).
Coupling: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.
Major Products Formed
Deprotected Ornithine Derivatives: Removal of protective groups yields ornithine derivatives.
Substituted Ornithine Compounds: Substitution reactions result in various substituted ornithine compounds.
Peptides: Coupling reactions lead to the formation of peptides and peptide derivatives.
Scientific Research Applications
Boc-N-Me-Orn(Fmoc)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used as an intermediate in the synthesis of peptides and peptide-based drugs.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Medicinal Chemistry: It serves as a building block in the development of novel therapeutic agents.
Biological Studies: Researchers use it to study protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of Boc-N-Me-Orn(Fmoc)-OH is primarily related to its role as an intermediate in peptide synthesis. The protective groups (Boc and Fmoc) prevent unwanted side reactions during peptide bond formation. The methylation of the alpha nitrogen can influence the compound’s reactivity and interaction with other molecules. The compound does not have a direct biological target but facilitates the synthesis of bioactive peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Nalpha-Boc-Ndelta-Fmoc-L-ornithine: Similar structure but lacks the methyl group on the alpha nitrogen.
Nalpha-Boc-Ndelta-Fmoc-L-lysine: Similar protective groups but with a different amino acid backbone.
Nalpha-Boc-Ndelta-Fmoc-L-arginine: Similar protective groups but with a different side chain.
Uniqueness
Boc-N-Me-Orn(Fmoc)-OH is unique due to the presence of the methyl group on the alpha nitrogen, which can influence its reactivity and the properties of the peptides synthesized using this compound. This modification can enhance the stability and bioactivity of the resulting peptides.
Biological Activity
Boc-N-Me-Orn(Fmoc)-OH, a derivative of ornithine, is an important compound in peptide synthesis and has garnered attention for its biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and case studies highlighting its applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Boc (tert-butyloxycarbonyl) group: A protective group that enhances stability during peptide synthesis.
- Fmoc (9-fluorenylmethoxycarbonyl) group: Another protective group that allows for selective deprotection.
- N-methylation : This modification can influence the compound's biological activity and receptor interactions.
The empirical formula for this compound is with a molecular weight of 454.52 g/mol .
Synthesis Methods
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. The following steps are commonly involved:
- Protection : The amino groups are protected using Boc and Fmoc groups to prevent unwanted reactions during synthesis.
- Coupling : The protected amino acids are coupled using reagents such as HBTU or HATU in a suitable solvent mixture (e.g., DMF/THF).
- Deprotection : The Fmoc group is removed under basic conditions, allowing for subsequent coupling reactions.
The efficiency of these methods can significantly affect the yield and purity of the final product .
Biological Activity
This compound has been studied for various biological activities, particularly in relation to its role as a building block for bioactive peptides. Key findings include:
- Antimicrobial Activity : Peptides synthesized using this compound have shown promising antimicrobial properties, potentially effective against various pathogens .
- Receptor Binding : Research indicates that modifications to the ornithine residue can enhance binding affinities to specific receptors, such as melanocortin receptors, which are implicated in obesity and metabolic disorders .
- Metal Ion Coordination : The compound has been investigated for its ability to chelate metal ions, which is crucial for the development of metalloantibiotics and other therapeutic agents .
Case Study 1: Antimicrobial Peptides
A study focused on synthesizing antimicrobial peptides incorporating this compound demonstrated significant activity against Gram-positive bacteria. The peptides exhibited low minimum inhibitory concentrations (MICs), highlighting their potential as new therapeutic agents .
Case Study 2: Melanocortin Receptor Agonists
Another research effort explored the use of this compound in designing peptide analogues targeting melanocortin receptors. These analogues displayed enhanced binding affinities compared to their non-methylated counterparts, suggesting that N-methylation plays a critical role in receptor interaction .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by several factors:
- N-Methylation : Increases lipophilicity and may improve membrane permeability.
- Protective Groups : The choice of protective groups (Boc vs. Fmoc) affects solubility and stability during synthesis.
- Peptide Length and Composition : Variations in peptide sequences can lead to different biological outcomes, emphasizing the importance of careful design in peptide synthesis .
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQODNRLCAAIRTG-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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